2-[bis(2-Hydroxyethyl)amino]ethyl oleate, also known as triethanolamine oleate, is a compound with the molecular formula and a molecular weight of 413.63 g/mol. This compound is primarily recognized for its surfactant properties, which enable it to reduce surface tension between different substances, particularly in oil-water mixtures. It is classified as an amine derivative and a fatty acid ester, making it useful in various applications across multiple industries.
The compound is synthesized from oleic acid and triethanolamine. Oleic acid is a common fatty acid found in various natural oils, while triethanolamine is a widely used amine in chemical formulations.
The synthesis of 2-[bis(2-Hydroxyethyl)amino]ethyl oleate typically involves the reaction of oleic acid with triethanolamine. The process can be described as follows:
In industrial applications, this process is scaled up using saponification kettles equipped with steam heating systems for uniform temperature control .
2-[bis(2-Hydroxyethyl)amino]ethyl oleate can undergo several types of chemical reactions:
As a surfactant, 2-[bis(2-Hydroxyethyl)amino]ethyl oleate functions by reducing the surface tension between oil and water, facilitating the formation of stable emulsions. This mechanism allows for effective mixing of hydrophilic (water-attracting) and hydrophobic (water-repelling) substances.
The efficacy of this compound can be influenced by environmental factors such as temperature and concentration, which affect its ability to stabilize emulsions.
The applications of 2-[bis(2-Hydroxyethyl)amino]ethyl oleate are diverse and include:
The systematic IUPAC name for this compound is 2-[bis(2-hydroxyethyl)amino]ethyl (9Z)-octadec-9-enoate, which precisely defines its molecular structure: a terminal oleate ester with a cis-double bond at the C9 position, linked to a tertiary amine bearing two ethanol substituents [1] . Common synonyms reflect its industrial and functional origins:
The compound has the molecular formula C₂₄H₄₇NO₄, confirmed by high-resolution mass spectrometry [1] [5]. Its molecular weight is 413.63 g/mol, calculated as follows:
The oleate moiety contains a cis (Z) double bond between carbons C9 and C10, a critical feature inherited from natural oleic acid sources. This cis configuration induces a 30° bend in the alkyl chain, enhancing the compound's fluidity and surfactant efficacy by preventing close molecular packing [9]. The trans isomer (elaidate) is not observed in standard synthetic preparations, as industrial oleic acid feedstocks are predominantly cis-configured [9].
FTIR Spectroscopy: Key absorptions include:
NMR Spectroscopy (¹H and ¹³C):Table 1: Characteristic NMR Shifts
| Nucleus | Chemical Shift (δ) | Assignment | |
|---|---|---|---|
| ¹H | 5.35 ppm | Olefinic -CH=CH- (2H) | |
| ¹H | 4.20 ppm | -COO-CH₂- (2H) | |
| ¹H | 2.75 ppm | -N-CH₂- (6H) | |
| ¹H | 2.30 ppm | -CH₂-COO- (2H) | |
| ¹³C | 173.5 ppm | Ester carbonyl | |
| ¹³C | 129.8 ppm | Olefinic carbons (C9, C10) | [5] |
Mass Spectrometry: Electron ionization (EI-MS) shows a molecular ion peak at m/z 413.3 ([M]⁺), with key fragments at m/z 265.2 (oleoyl ion) and m/z 148.1 (protonated triethanolamine headgroup) [5] . The SMILES string CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCO and InChIKey FTJUZCBLWZLXFR-KTKRTIGZSA-N encode its structural connectivity and stereochemistry [5].
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2647-50-9
CAS No.: 22108-99-2
CAS No.: 20184-94-5